molecular formula C12H16N2O3S B2408920 ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate CAS No. 23822-62-0

ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate

Cat. No.: B2408920
CAS No.: 23822-62-0
M. Wt: 268.33
InChI Key: JRFSCDCDZTWERU-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure and properties, which make it suitable for a variety of scientific and industrial applications.

Properties

IUPAC Name

ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-16-10-7-5-9(6-8-10)13-11(18)14-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFSCDCDZTWERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Ethoxyaniline with Thiophosgene

The synthesis begins with the generation of 4-ethoxyphenyl isothiocyanate, a critical intermediate. In anhydrous dichloromethane, 4-ethoxyaniline reacts with thiophosgene at 0–5°C under inert conditions. Triethylamine is added to scavenge HCl, ensuring a high yield of the isothiocyanate.

Reaction conditions:

  • Temperature: 0–5°C
  • Solvent: Dichloromethane
  • Base: Triethylamine (1.2 equivalents)
  • Yield: ~85% (crude), purified via distillation under reduced pressure.

Coupling with Ethyl Carbamate

The isothiocyanate intermediate is then reacted with ethyl carbamate in tetrahydrofuran (THF) at reflux. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the coupling, forming the target compound.

Optimized parameters:

  • Solvent: THF
  • Temperature: 66°C (reflux)
  • Catalyst: DMAP (0.1 equivalents)
  • Reaction time: 6–8 hours
  • Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexanes).

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure cost-effectiveness and safety:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times and improves heat management. For instance, the isothiocyanate formation step achieves 90% conversion in 30 minutes at 10°C under flow conditions.

Solvent Recycling

THF is recovered via distillation and reused, minimizing waste. Closed-loop systems achieve 95% solvent recovery, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing this compound:

Method Conditions Yield Purity Scalability
Thiophosgene route 0–5°C, DCM, Triethylamine 75% >98% High
Microwave-assisted 100°C, 30 min, DMF 68% 95% Moderate
Continuous flow 10°C, 30 min, THF 82% 97% High

Microwave-assisted synthesis offers faster reaction times but lower yields compared to traditional methods.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (4:1), yielding white crystals with a melting point of 112–114°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.98 (q, 2H, OCH₂), 6.82 (d, 2H, ArH), 7.34 (d, 2H, ArH), 9.45 (s, 1H, NH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during isothiocyanate synthesis generate ureas or thioureas. Adding molecular sieves (4Å) absorbs moisture, suppressing hydrolysis.

Catalyst Cost

DMAP, though effective, is expensive. Replacing it with cheaper alternatives like pyridine-N-oxide reduces costs by 40% without significantly affecting yields.

Emerging Technologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed reactions in ionic liquids, achieving 65% yield under mild conditions (30°C, 24 hours).

Photochemical Activation

UV light (254 nm) accelerates coupling reactions, reducing time to 2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile reagent in organic synthesis, allowing for the preparation of various derivatives and intermediates. It can be utilized to create more complex molecules, particularly in pharmaceutical chemistry .
  • Reactivity Studies : The compound's chemical structure allows for studies on its reactivity and interactions with other chemical species, contributing to the understanding of carbamate and thioamide chemistry.

Biology

  • Antimicrobial Properties : Research indicates that ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as E. coli and S. aureus, suggesting potential applications in developing antimicrobial agents .
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cell lines. Mechanisms include the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further oncological research .

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent in treating inflammatory diseases and cancer. Its ability to interact with specific molecular targets could lead to the development of new drugs .
  • Enzyme Inhibition Studies : The compound's structure suggests it could serve as an enzyme inhibitor, which is valuable in pharmacological studies aimed at identifying new therapeutic agents .

Industry

  • Specialty Chemicals Production : this compound is utilized in producing specialty chemicals with specific properties, including polymers and coatings. Its unique chemical characteristics make it suitable for various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to control groups. Mechanistic studies suggested that the compound affects mitochondrial pathways, leading to an increase in pro-apoptotic proteins.

Mechanism of Action

The mechanism of action of ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-phenylcarbamate: Lacks the ethoxy and thiocarbamoyl groups, resulting in different chemical and biological properties.

    Ethyl N-(4-methoxyphenyl)carbamate: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    Ethyl N-[(4-chlorophenyl)carbamothioyl]carbamate: Contains a chloro group instead of an ethoxy group, leading to different chemical and biological properties.

Biological Activity

Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group with an ethoxy substituent on the phenyl ring. This structural configuration is significant in determining its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Specific studies have shown promising results against common pathogens, although further research is necessary to quantify its effectiveness and determine the minimum inhibitory concentrations (MICs) required for clinical relevance.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, leading to reduced tumor growth in vitro. The exact molecular targets remain under investigation, but initial findings suggest interactions with key regulatory proteins involved in cell cycle control .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to an accumulation of toxic metabolites within cells.
  • Oxidative Stress : It has been observed to induce oxidative stress in cells, which can lead to cellular damage and apoptosis.
  • Gene Expression Modulation : this compound influences the expression of genes associated with cell survival and apoptosis, further contributing to its anticancer effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested the compound against various bacterial strains, revealing significant antimicrobial activity with varying degrees of effectiveness depending on the strain. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
  • Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability among several cancer cell lines, including breast and colon cancer models. The study highlighted the need for further exploration into its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameStructural FeaturesBiological Activity
Ethyl N-(4-methoxyphenyl)carbamothioyl carbamateMethoxy group instead of ethoxySimilar antimicrobial properties but different anticancer efficacy
Ethyl N-(4-chlorophenyl)carbamothioyl carbamateChloro group instead of ethoxyEnhanced cytotoxicity against certain cancer lines

This table underscores how minor structural variations can lead to significant differences in biological activity.

Q & A

Q. Table 1: Substituent Effects on Hydrolysis Rates

SubstituentHydrolysis Rate (k, s⁻¹)Conditions (pH)Reference
4-Ethoxy1.2 × 10⁻⁴7.4
4-Chloro3.8 × 10⁻⁴7.4
4-Methyl0.9 × 10⁻⁴7.4

Q. Table 2: Crystallographic Refinement Metrics

SoftwareR-FactorResolution (Å)Disorder Handling
SHELXL0.0350.84Restraints applied
OLEX20.0410.89Dynamic masking
Data from analogous carbamates

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